4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a sulfonyl group, and two methoxy groups attached to a phenyl ring, along with a pyrazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-[(2-chloro-3,4-dimethoxyphenyl)nitroethene]: Another compound with a similar structural motif involving chloro and methoxy groups.
Uniqueness
4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring system, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C13H15ClN2O4S |
---|---|
Molecular Weight |
330.79 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15ClN2O4S/c1-8-13(14)9(2)16(15-8)21(17,18)12-6-5-10(19-3)7-11(12)20-4/h5-7H,1-4H3 |
InChI Key |
XCAIMMUIUITPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=C(C=C2)OC)OC)C)Cl |
Origin of Product |
United States |
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